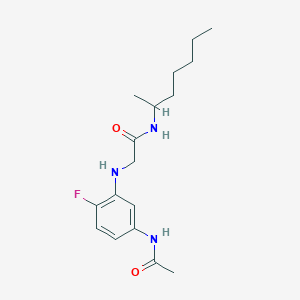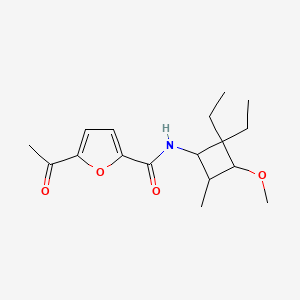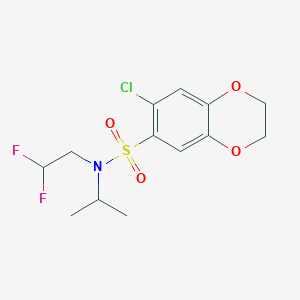![molecular formula C10H11F2N5O2S B7077263 2,4-difluoro-5-methyl-N-[(2-methyltetrazol-5-yl)methyl]benzenesulfonamide](/img/structure/B7077263.png)
2,4-difluoro-5-methyl-N-[(2-methyltetrazol-5-yl)methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-5-methyl-N-[(2-methyltetrazol-5-yl)methyl]benzenesulfonamide is a synthetic organic compound characterized by the presence of fluorine, methyl, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-5-methyl-N-[(2-methyltetrazol-5-yl)methyl]benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 2,4-difluoro-5-methylbenzenesulfonyl chloride.
Formation of the Tetrazole Ring: The tetrazole ring is introduced by reacting 2-methyltetrazole with a suitable alkylating agent to form the intermediate.
Coupling Reaction: The intermediate is then coupled with 2,4-difluoro-5-methylbenzenesulfonyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The fluorine atoms in the aromatic ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonamide bond.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution: Products with different nucleophiles replacing the fluorine atoms.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Hydrolysis: Breakdown products including the corresponding amine and sulfonic acid.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its electron-withdrawing fluorine atoms and electron-donating sulfonamide group.
Material Science: Potential use in the development of new materials with unique electronic properties.
Biology and Medicine
Pharmacology: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Biochemical Research: Used in studies to understand the interaction of sulfonamide compounds with enzymes and receptors.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its chemical stability and reactivity.
Polymer Science: Used in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism by which 2,4-difluoro-5-methyl-N-[(2-methyltetrazol-5-yl)methyl]benzenesulfonamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the fluorine atoms can participate in halogen bonding, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-5-methylbenzenesulfonamide: Lacks the tetrazole ring, making it less versatile in biological applications.
N-[(2-Methyltetrazol-5-yl)methyl]benzenesulfonamide: Lacks the fluorine atoms, affecting its reactivity and binding properties.
Uniqueness
2,4-Difluoro-5-methyl-N-[(2-methyltetrazol-5-yl)methyl]benzenesulfonamide is unique due to the combination of fluorine atoms, a methyl group, and a sulfonamide group, which together enhance its chemical stability, reactivity, and potential for biological interactions.
Properties
IUPAC Name |
2,4-difluoro-5-methyl-N-[(2-methyltetrazol-5-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N5O2S/c1-6-3-9(8(12)4-7(6)11)20(18,19)13-5-10-14-16-17(2)15-10/h3-4,13H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGQKTKFSQLMLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)S(=O)(=O)NCC2=NN(N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-Chloro-2-methylphenyl)-[4-(3-methoxypropylsulfonyl)piperazin-1-yl]methanone](/img/structure/B7077193.png)


![1-[3-[[2-(Cyclopropanecarbonylamino)acetyl]amino]benzoyl]piperidine-2-carboxylic acid](/img/structure/B7077213.png)
![1-[1-(2-Hydroxy-2-methylpropyl)piperidin-3-yl]piperazin-2-one](/img/structure/B7077216.png)
![2-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-1,3-thiazole-5-sulfonamide](/img/structure/B7077217.png)
![N-[(1,6-dimethyl-2-oxopyridin-3-yl)methyl]-4-(3-fluorophenyl)oxane-4-carboxamide](/img/structure/B7077221.png)
![1-(3,4-dichlorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclobutane-1-carboxamide](/img/structure/B7077230.png)

![2-[1-(4-methylphenyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]-6-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B7077233.png)
![3-methyl-6-[1-(4-methylphenyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]pyridine-2-carbonitrile](/img/structure/B7077246.png)
![4-chloro-1-methyl-N-[(2-methyltetrazol-5-yl)methyl]pyrrole-2-carboxamide](/img/structure/B7077251.png)
![[4-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-1-yl]-(3,5-dimethylfuran-2-yl)methanone](/img/structure/B7077253.png)
![N-[1-[(2-methoxypyridin-3-yl)methyl]piperidin-4-yl]propane-1-sulfonamide](/img/structure/B7077254.png)
